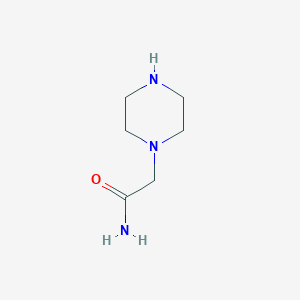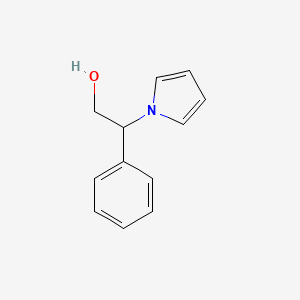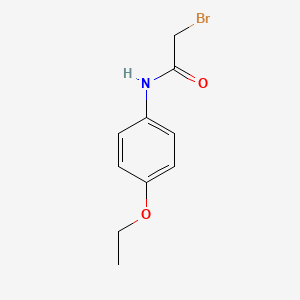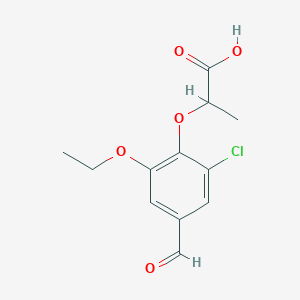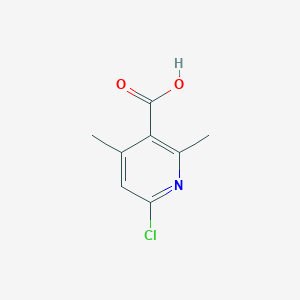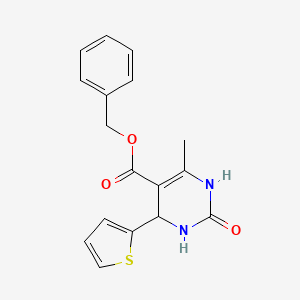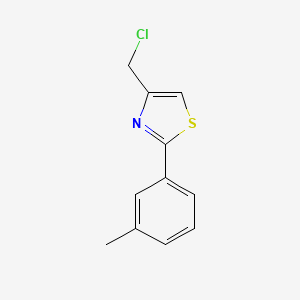![molecular formula C13H8ClNO3S B1364440 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde CAS No. 42191-01-5](/img/structure/B1364440.png)
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde is an organic compound with the molecular formula C13H8ClNO3S It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a nitro group attached to a benzene ring with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde typically involves the following steps:
Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group, which can be achieved using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzoic acid.
Reduction: 2-[(4-Chlorophenyl)sulfanyl]-5-aminobenzenecarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes.
Comparaison Avec Des Composés Similaires
- 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzonitrile
- 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine
- 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
Comparison:
- 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzonitrile: Similar structure but with a nitrile group instead of an aldehyde group, which affects its reactivity and potential applications.
- 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine: Contains a pyridine ring instead of a benzene ring, which can influence its chemical properties and biological activity.
- 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde: The position of the nitro and aldehyde groups is different, leading to variations in reactivity and potential uses.
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various research and industrial applications.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNZBSLUREFJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393266 |
Source


|
| Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42191-01-5 |
Source


|
| Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)
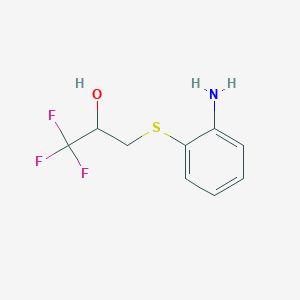
![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)
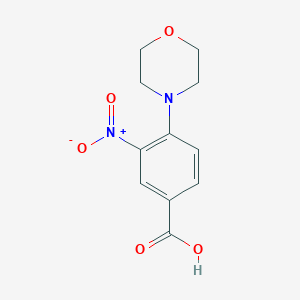
![Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B1364374.png)
